molecular formula C35H72 B3053924 11,15-Dimethyltritriacontane CAS No. 56987-78-1

11,15-Dimethyltritriacontane

Cat. No.: B3053924
CAS No.: 56987-78-1
M. Wt: 492.9 g/mol
InChI Key: IDJYSQCASWJCLM-UHFFFAOYSA-N
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Description

11,15-Dimethyltritriacontane is a long-chain hydrocarbon with the molecular formula C₃₅H₇₂ . It is a member of the alkane family, characterized by its saturated carbon chain with single bonds. This compound is notable for its structural complexity and its presence in various natural and synthetic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11,15-Dimethyltritriacontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation , where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve the hydrocracking of larger hydrocarbons followed by fractional distillation to isolate the desired compound. This process is efficient for producing large quantities of the compound with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions are less common for alkanes but can occur under specific conditions, such as catalytic hydrogenation.

    Substitution: The compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of UV light or a radical initiator.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon)

    Substitution: Halogens (Cl₂, Br₂) with UV light or radical initiators

Major Products Formed:

    Oxidation: Alcohols, aldehydes, carboxylic acids

    Reduction: Alkanes with fewer carbon atoms (if cleavage occurs)

    Substitution: Halogenated alkanes

Scientific Research Applications

11,15-Dimethyltritriacontane has several applications in scientific research:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure.

    Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 11,15-Dimethyltritriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its long hydrophobic chain allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This property is exploited in various industrial and biological applications.

Comparison with Similar Compounds

    Tritriacontane (C₃₃H₆₈): A straight-chain alkane with similar physical properties but lacks the methyl substitutions.

    11,15-Dimethylhentriacontane (C₃₁H₆₄): A shorter chain analog with similar structural features.

    11,15-Dimethylpentatriacontane (C₃₇H₇₆): A longer chain analog with additional carbon atoms.

Uniqueness: 11,15-Dimethyltritriacontane is unique due to its specific methyl substitutions at the 11th and 15th positions, which can influence its physical properties and reactivity compared to its straight-chain and other branched analogs.

Properties

IUPAC Name

11,15-dimethyltritriacontane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H72/c1-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-31-35(4)33-29-32-34(3)30-27-25-23-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJYSQCASWJCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H72
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334728
Record name 11,15-Dimethyltritriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56987-78-1
Record name 11,15-Dimethyltritriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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